P-NITROPHENYL beta-D-N,N'-DIACETYLCHITOBIOSE
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Overview
Description
P-NITROPHENYL beta-D-N,N’-DIACETYLCHITOBIOSE is a chromogenic chito-oligosaccharide analogue used primarily for measuring chitinolytic activity in various biological and industrial applications . This compound is particularly useful in the study of chitinase enzymes, which hydrolyze chitin, a biopolymer found in the exoskeletons of arthropods and cell walls of fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction typically requires the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process . The final step involves the coupling of the acetylated chitobiose with p-nitrophenol under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of P-NITROPHENYL beta-D-N,N’-DIACETYLCHITOBIOSE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity . The product is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: P-NITROPHENYL beta-D-N,N’-DIACETYLCHITOBIOSE primarily undergoes hydrolysis reactions catalyzed by chitinase enzymes . These reactions result in the cleavage of the glycosidic bond, releasing p-nitrophenol and N,N’-diacetylchitobiose .
Common Reagents and Conditions: The hydrolysis of P-NITROPHENYL beta-D-N,N’-DIACETYLCHITOBIOSE is typically carried out in aqueous buffer solutions at optimal pH and temperature conditions for the specific chitinase enzyme being studied . Common reagents include buffer solutions such as phosphate buffer and enzyme preparations .
Major Products Formed: The major products formed from the hydrolysis of P-NITROPHENYL beta-D-N,N’-DIACETYLCHITOBIOSE are p-nitrophenol and N,N’-diacetylchitobiose . P-nitrophenol is a chromogenic compound that can be easily quantified using spectrophotometric methods .
Scientific Research Applications
P-NITROPHENYL beta-D-N,N’-DIACETYLCHITOBIOSE is widely used in scientific research for the study of chitinase enzymes . It serves as a substrate for measuring chitinase activity in various biological samples, including bacterial and fungal cultures . Additionally, it is employed in the study of chitin metabolism and its role in various biological processes .
Mechanism of Action
The mechanism of action of P-NITROPHENYL beta-D-N,N’-DIACETYLCHITOBIOSE involves its hydrolysis by chitinase enzymes . The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing p-nitrophenol and N,N’-diacetylchitobiose . The released p-nitrophenol can be quantified spectrophotometrically, providing a measure of chitinase activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to P-NITROPHENYL beta-D-N,N’-DIACETYLCHITOBIOSE include p-nitrophenyl-N-acetyl-beta-D-glucosaminide and p-nitrophenyl-beta-D-N,N’,N’'-triacetylchitotriose . These compounds also serve as substrates for chitinase enzymes and are used in similar applications .
Uniqueness: P-NITROPHENYL beta-D-N,N’-DIACETYLCHITOBIOSE is unique in its ability to provide a chromogenic readout for chitinase activity, making it a valuable tool in enzymatic studies . Its specific structure allows for the selective measurement of chitinase activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C22H31N3O13 |
---|---|
Molecular Weight |
545.5 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C22H31N3O13/c1-9(28)23-15-18(31)17(30)13(7-26)36-22(15)38-20-14(8-27)37-21(16(19(20)32)24-10(2)29)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17-,18-,19-,20?,21-,22+/m1/s1 |
InChI Key |
HWBFEVWOQMUQIE-VONDHVRZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O |
Origin of Product |
United States |
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